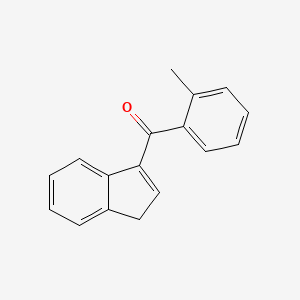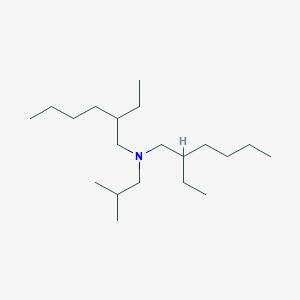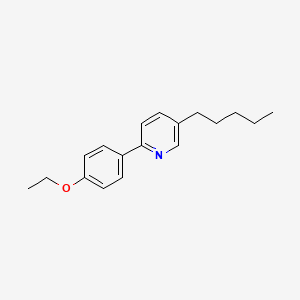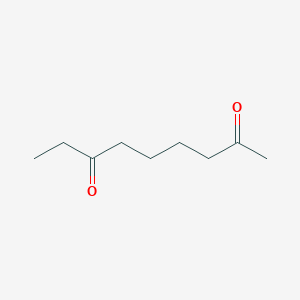
2-Amino-6-phenylethynyl-3H-pteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-phenylethynyl-3H-pteridin-4-one is a chemical compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylethynyl-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-chloropteridine with phenylacetylene under specific conditions to introduce the phenylethynyl group at the 6-position of the pteridine ring. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Amino-6-phenylethynyl-3H-pteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydropteridine derivatives.
科学的研究の応用
2-Amino-6-phenylethynyl-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
2-Amino-3H-pteridin-4-one: A simpler pteridine derivative without the phenylethynyl group.
2-Amino-6-hydroxymethyl-3H-pteridin-4-one: Contains a hydroxymethyl group instead of the phenylethynyl group.
Biopterin: A naturally occurring pteridine derivative involved in various biological processes.
Uniqueness
2-Amino-6-phenylethynyl-3H-pteridin-4-one is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pteridine derivatives and expands its range of applications in scientific research.
特性
| 108473-04-7 | |
分子式 |
C14H9N5O |
分子量 |
263.25 g/mol |
IUPAC名 |
2-amino-6-(2-phenylethynyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C14H9N5O/c15-14-18-12-11(13(20)19-14)17-10(8-16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,(H3,15,16,18,19,20) |
InChIキー |
INSJJMGHZMZSED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CN=C3C(=N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



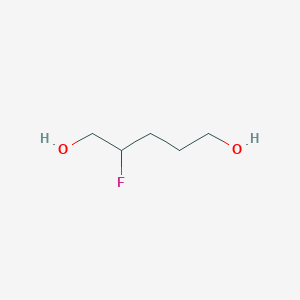
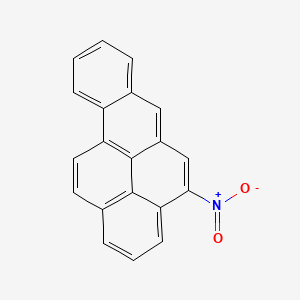
![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
